molecular formula C12H9NO2 B1677673 Phenyl nicotinate CAS No. 3468-53-9

Phenyl nicotinate

Cat. No.: B1677673
CAS No.: 3468-53-9
M. Wt: 199.2 g/mol
InChI Key: QEJPOSAIULNDLU-UHFFFAOYSA-N
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Description

Phenyl nicotinate is an organic compound that belongs to the class of esters formed from nicotinic acid and phenol It is characterized by the presence of a phenyl group attached to the nicotinic acid moiety

Mechanism of Action

Target of Action

Phenyl nicotinate, a derivative of nicotinic acid, primarily targets nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the nervous system, mediating fast synaptic transmission across the synapse .

Mode of Action

This compound acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission . This interaction leads to changes in the neuronal activity and neurotransmitter release .

Biochemical Pathways

This compound is involved in the nicotine degradation pathway . In bacteria, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . Nine core enzymes are responsible for this catalytic process . This compound, as a derivative of nicotine, is likely to be involved in similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by esterases present in various tissues such as the liver and brain . Esterase activities in these tissues obey Michaelis–Menten kinetics . The activities are lower in brain tissues compared to liver tissues . These enzymatic activities influence the bioavailability of this compound in the body .

Result of Action

Its parent compound, nicotine, has complex physiological effects, causing people to get addicted to tobacco and develop various smoking-related diseases

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the activity of esterases that metabolize this compound . Additionally, the compound’s action can be influenced by the specific cellular environment in which it is present .

Biochemical Analysis

Biochemical Properties

Phenyl nicotinate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for esterase activities in rat liver and brain subcellular fractions . These esterases display activities that obey Michaelis–Menten kinetics, indicating that this compound can participate in enzymatic reactions .

Cellular Effects

It is known that its parent compound, nicotinic acid, influences cell function by participating in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that it can be hydrolyzed by esterases in the liver and brain, suggesting that it may exert its effects at the molecular level through enzyme-mediated reactions

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that the effects of this compound may change over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on related compounds, such as nicotine, have shown that the effects can vary with dosage, with maximal rates of responding occurring at intermediate doses of nicotine .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of nicotinic acid, given that it is an ester of this compound . Nicotinic acid is involved in the NAD salvage pathway, which is crucial for energy metabolism .

Transport and Distribution

It is known that related compounds, such as nicotine, can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that related compounds, such as nicotine, can be localized in various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl nicotinate can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as methylene chloride at room temperature for an extended period, often around 72 hours .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar esterification processes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: Phenyl nicotinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Phenyl nicotinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenyl nicotinate can be compared with other nicotinate esters such as:

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group allows for various substitution reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

phenyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJPOSAIULNDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063045
Record name Phenyl nicotinate
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Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3468-53-9
Record name Phenyl 3-pyridinecarboxylate
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Record name Phenyl nicotinate
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Record name Phenyl nicotinate
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Record name 3-Pyridinecarboxylic acid, phenyl ester
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Record name Phenyl nicotinate
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Record name Phenyl nicotinate
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Record name PHENYL NICOTINATE
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Synthesis routes and methods I

Procedure details

Nicotinic chloride (1.78 g, 10 mmoL) was added to phenol (1.29 g, 12 mmoL) in 10 mL of tetrahydrofuran (THF). Triethylamine (5 mL) and pyridine (5 mL) were then added to the mixture, which was then stirred at room temperature overnight. After THF was evaporated, the mixture was washed with ethyl acetate in water for three times. The ethyl acetate (EtOAC) layer was then purified with silica column (Hexane: EtOAC=4:1) to give pure product. 1H NMR (400 MHz, CDCl3): δ=9.40 (s, 1H), 8.86 (d, 1H), 8.46 (d, 1H), 7.45 (m, 3H), 7.32 (d, 1H), 7.24 (m, 2H).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Nicotinic chloride (1.78 g, 10 mmoL) was added to phenol (1.29 g, 12 mmoL) in 10 mL of tetrahydrofuran (THF). Triethylamine (5 mL) and pyridine (5 mL) were then added to the mixture, which was then stirred at room temperature overnight. After THF was evaporated, the mixture was washed with ethyl acetate in water for three times. The ethyl acetate (EtOAC) layer was then purified with silica column (Hexane: EtOAC=4:1) to give pure product. 1H NMR (400 MHz, CDCl3): δ=9.40 (s, 1H), 8.86 (d, 1H), 8.46 (d, 1H), 7.45 (m, 3H), 7.32 (d, 1H), 7.24 (m, 2H). 2′,3′,5′-Triacetyl ethyl nicotinate riboside (2):
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2′,3′,5′-Triacetyl ethyl nicotinate riboside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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